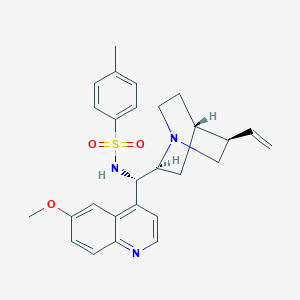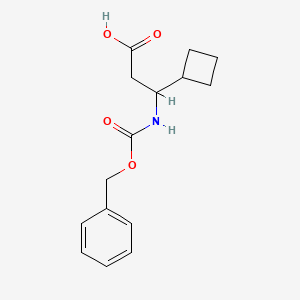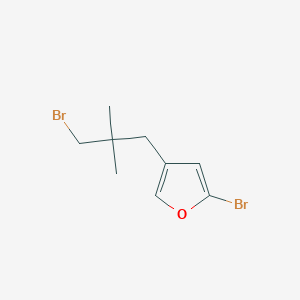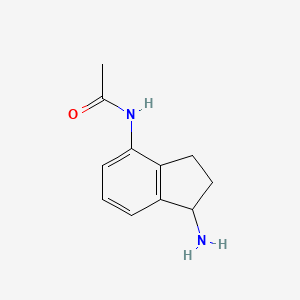
N-(4-ethynylphenyl)prop-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethynylphenyl)prop-2-ynamide is an organic compound with the molecular formula C11H7NO It is a member of the ynamide family, which are known for their versatile reactivity and utility in organic synthesis Ynamides are characterized by the presence of a carbon-carbon triple bond (alkyne) adjacent to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethynylphenyl)prop-2-ynamide typically involves the coupling of an appropriate amine with a propargyl halide or a similar alkyne-containing precursor. One common method is the reaction of 4-ethynylaniline with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This could include continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions would be essential to enhance the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethynylphenyl)prop-2-ynamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, leading to different amide derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce alkenes or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse amide derivatives.
Scientific Research Applications
N-(4-ethynylphenyl)prop-2-ynamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to new drugs with therapeutic properties.
Industry: It can be utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-ethynylphenyl)prop-2-ynamide involves its reactivity as an ynamide. The compound can participate in various chemical transformations due to the presence of the alkyne and amide functional groups. These transformations often involve nucleophilic or electrophilic attacks on the triple bond, leading to the formation of new chemical bonds and structures. The specific molecular targets and pathways depend on the context of its application, such as in biological systems or material science.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethynylphenyl)acetamide
- N-(4-ethynylphenyl)but-2-ynamide
- N-(4-ethynylphenyl)prop-2-enamide
Uniqueness
N-(4-ethynylphenyl)prop-2-ynamide is unique due to its specific structural features, which confer distinct reactivity and properties. The presence of both the ethynyl and prop-2-ynamide groups allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry. Its ability to participate in diverse reactions and form various derivatives sets it apart from other similar compounds.
Properties
Molecular Formula |
C11H7NO |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
N-(4-ethynylphenyl)prop-2-ynamide |
InChI |
InChI=1S/C11H7NO/c1-3-9-5-7-10(8-6-9)12-11(13)4-2/h1-2,5-8H,(H,12,13) |
InChI Key |
LCVNORJHKCSOOL-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)NC(=O)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol](/img/structure/B13154884.png)
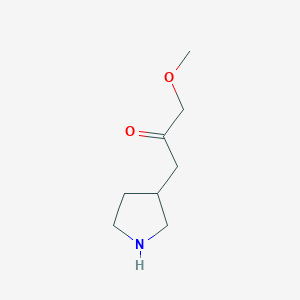
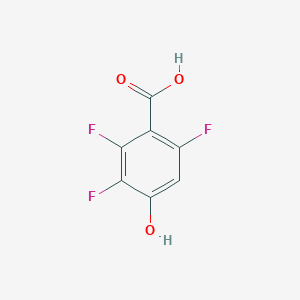
![Benzenamine, N,N-bis[[(trifluoromethyl)sulfonyl]oxy]-](/img/structure/B13154895.png)
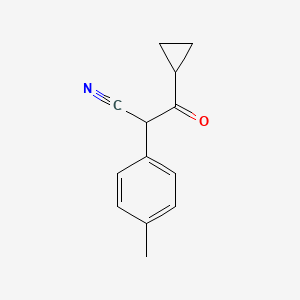
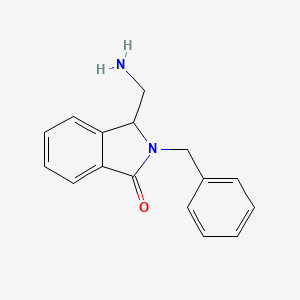

![5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13154909.png)
